ML266

Beschreibung

Eigenschaften

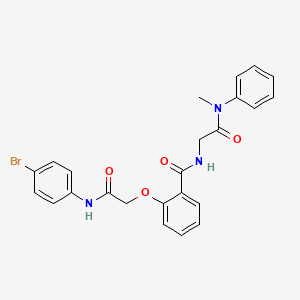

IUPAC Name |

2-[2-(4-bromoanilino)-2-oxoethoxy]-N-[2-(N-methylanilino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWBKACLHRZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CNC(=O)C2=CC=CC=C2OCC(=O)NC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Non-Inhibitory Chaperone ML266: A Deep Dive into its Mechanism of Action on Glucocerebrosidase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. A key therapeutic strategy involves the use of pharmacological chaperones (PCs) to rescue mutant GCase. ML266 is a novel, non-inhibitory small molecule chaperone for GCase. Unlike first-generation PCs that often competitively inhibit the enzyme's active site, this compound and its analogs bind to allosteric sites, stabilizing the nascent enzyme in the endoplasmic reticulum (ER) and facilitating its correct folding and trafficking to the lysosome. This mechanism enhances the lysosomal concentration of functional GCase without compromising its catalytic activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data and detailing the experimental protocols used to elucidate its function.

Introduction: The Challenge of Misfolded GCase and the Advent of Non-Inhibitory Chaperones

Mutations in the GBA1 gene are the leading cause of Gaucher disease and represent a significant genetic risk factor for Parkinson's disease.[1] Many of these mutations lead to the misfolding of the GCase enzyme in the endoplasmic reticulum, triggering the ER-associated degradation (ERAD) pathway and preventing the enzyme from reaching its site of action in the lysosome.[2]

Pharmacological chaperones are small molecules that bind to and stabilize misfolded proteins, promoting their proper conformation and cellular trafficking.[3] Early GCase chaperones, such as iminosugars, were competitive inhibitors that bound to the enzyme's active site.[1] This presented a therapeutic challenge: finding a concentration that would be sufficient to chaperone the enzyme without significantly inhibiting its activity in the lysosome.[2]

This compound represents a second generation of non-inhibitory chaperones.[2] These molecules were identified through high-throughput screening and are designed to bind to allosteric sites on GCase, thereby avoiding interference with substrate binding and catalysis.[4][5] this compound and its closely related analog, NCGC607, have been shown to increase the cellular levels and activity of mutant GCase, positioning them as promising therapeutic candidates.[1][4]

Mechanism of Action of this compound

The primary mechanism of action of this compound is to act as a pharmacological chaperone for mutant GCase. This involves a multi-step process that begins in the ER and culminates in increased enzymatic activity within the lysosome.

-

Binding and Stabilization in the ER: this compound binds to the newly synthesized, and often misfolded, GCase protein within the neutral pH environment of the ER. Computational modeling and experimental data on the analog NCGC607 suggest that this binding occurs at allosteric sites, distinct from the catalytic domain.[6][7] This binding stabilizes the protein in a more native-like conformation.

-

Evasion of ER-Associated Degradation (ERAD): By promoting proper folding, this compound prevents the mutant GCase from being targeted by the cell's quality control machinery for degradation via the proteasome.[5]

-

Trafficking to the Lysosome: The stabilized GCase-ML266 complex is then trafficked from the ER, through the Golgi apparatus, to the lysosomes.[4]

-

Dissociation and Enzyme Activity: Upon arrival in the acidic environment of the lysosome, the chaperone may dissociate, leaving a correctly folded and functional GCase enzyme to hydrolyze its substrate, glucosylceramide.[8]

This pathway ultimately leads to an increase in the total amount of functional GCase within the lysosomes, thereby addressing the enzymatic deficiency that underlies Gaucher disease.

Caption: Workflow of this compound as a pharmacological chaperone for GCase.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analog NCGC607. It is important to note that while this compound is described as a non-inhibitory chaperone, some commercial sources report an IC50 value, which may refer to its activity in a specific screening assay rather than direct enzymatic inhibition.[9][10]

Table 1: Activity of this compound and NCGC607 on GCase

| Compound | Parameter | Value | Cell/System | GCase Mutation | Reference |

| This compound | IC50 | 2.5 µM | Not Specified | Not Specified | [9][10] |

| GCase Translocation | 14% of cells at 5 µM | N370S Gaucher patient fibroblasts | N370S | [2] | |

| NCGC607 | GCase Activity Increase | ~2-fold | iPSC-derived macrophages (iMacs) | N370S/N370S | [4] |

| GCase Activity Increase | ~2-fold | iPSC-derived dopaminergic neurons | GD1 (N370S) | [4] | |

| GCase Activity Increase | ~1.8-fold | iPSC-derived dopaminergic neurons | GD1-PD | [4] | |

| GCase Activity Increase | ~40-fold | iPSC-derived dopaminergic neurons | GD2 | [4] | |

| GCase Activity Increase | 1.3-fold | Cultured macrophages from GD patients | Various | [6][7] | |

| GCase Activity Increase | 1.5-fold | Cultured macrophages from GBA-PD patients | N370S | [6][7] | |

| GCase Activity Increase | 1.1-fold | iPSC-derived dopaminergic neurons | N370S | [6][7] |

Table 2: Effect of NCGC607 on GCase Protein Levels

| Compound | Parameter | Fold Increase | Cell/System | GCase Mutation | Reference |

| NCGC607 | GCase Protein Levels | 1.5-fold | Cultured macrophages from GD patients | Various | [6][7] |

| GCase Protein Levels | 1.7-fold | iPSC-derived dopaminergic neurons | N370S | [6][7] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound and its analogs.

GCase Activity Assay

This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.

Principle: The artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is cleaved by GCase to produce the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. The assay is performed at an acidic pH to favor lysosomal GCase activity.

Materials:

-

Cell lysates

-

4-MUG substrate solution

-

Citrate-phosphate buffer (pH 5.4)

-

Stop buffer (e.g., glycine-carbonate buffer, pH 10.7)

-

96-well black plates

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Prepare cell lysates from control and compound-treated cells.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a defined amount of protein lysate to each well.

-

Add the 4-MUG substrate solution in citrate-phosphate buffer to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding the stop buffer.

-

Measure the fluorescence of 4-MU using a plate reader.

-

Calculate GCase activity relative to the protein concentration and compare the activity in treated versus untreated cells.

Caption: Experimental workflow for the GCase activity assay.

Immunofluorescence Assay for GCase Localization

This microscopy-based assay visualizes the subcellular localization of GCase to determine if it has been successfully trafficked to the lysosomes.

Principle: Cells are fixed and permeabilized, then incubated with primary antibodies specific for GCase and a lysosomal marker (e.g., LAMP1 or LAMP2). Fluorescently labeled secondary antibodies are then used to detect the primary antibodies. Co-localization of the GCase and lysosomal marker signals, often appearing as yellow in a merged image (red and green channels), indicates successful trafficking.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., bovine serum albumin in PBS)

-

Primary antibody against GCase

-

Primary antibody against a lysosomal marker (e.g., anti-LAMP1)

-

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Culture cells on coverslips and treat with this compound or vehicle control.

-

Wash cells with PBS and fix with PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding sites.

-

Incubate with primary antibodies for GCase and the lysosomal marker.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope and analyze the co-localization of the GCase and lysosomal signals.

Caption: Workflow for immunofluorescence analysis of GCase localization.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to verify target engagement of a compound in a cellular environment.

Principle: The binding of a ligand (like this compound) to its target protein (GCase) generally increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble GCase remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

-

Intact cells

-

This compound or vehicle control

-

PBS

-

Lysis buffer with protease inhibitors

-

Equipment for heating (e.g., thermal cycler)

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against GCase

Procedure:

-

Treat intact cells with this compound or vehicle control.

-

Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed time (e.g., 3 minutes).

-

Lyse the cells.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble GCase in each supernatant by Western blot.

-

Plot the amount of soluble GCase as a function of temperature to generate melting curves and determine the melting temperature (Tm) with and without the compound.

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a promising non-inhibitory pharmacological chaperone that addresses the fundamental cellular defect in many forms of Gaucher disease: the misfolding and subsequent degradation of mutant GCase. By binding to an allosteric site, this compound stabilizes the enzyme, facilitating its trafficking to the lysosome and increasing its functional activity. The quantitative data from its analog, NCGC607, demonstrates significant increases in GCase activity and protein levels in various patient-derived cellular models. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of this and other non-inhibitory chaperones for Gaucher disease and related synucleinopathies like Parkinson's disease. Further studies to precisely quantify the binding affinity and thermal stabilization effects of this compound will be crucial in advancing its therapeutic development.

References

- 1. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease [mdpi.com]

- 7. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

ML266: A Non-Inhibitory Chaperone for Glucocerebrosidase Restoration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1462267-08-8

Abstract

ML266 is a small molecule that has been identified as a non-inhibitory chaperone of glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. Unlike inhibitory chaperones that bind to the active site, this compound facilitates the proper folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome, where it can exert its catalytic function. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, experimental data, and relevant protocols to aid researchers in the fields of lysosomal storage disorders and drug development.

Chemical and Physical Properties

This compound is a synthetic compound with the following key identifiers and properties.

| Property | Value |

| CAS Number | 1462267-08-8 |

| Molecular Formula | C₂₄H₂₂BrN₃O₄ |

| Molecular Weight | 496.36 g/mol |

| Appearance | Solid powder |

| Purity | >98% |

| Solubility | Soluble in DMSO |

Biological Activity and Mechanism of Action

This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase). In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and subsequently degraded by the proteasome. This results in insufficient GCase activity within the lysosome, leading to the accumulation of its substrate, glucosylceramide.

This compound binds to the misfolded GCase protein, stabilizing its conformation and allowing it to pass the ER quality control system. The correctly folded GCase, chaperoned by this compound, is then trafficked to the lysosome. Importantly, this compound is a non-inhibitory chaperone, meaning it does not block the active site of the enzyme. This is a significant advantage over many other chaperone molecules, which are often competitive inhibitors and can suppress the activity of the very enzyme they are designed to rescue. Once in the acidic environment of the lysosome, it is believed that this compound dissociates from GCase, allowing the enzyme to hydrolyze glucosylceramide.

The key biological activities of this compound are summarized in the table below.

| Parameter | Value | Cell Line/System |

| IC₅₀ | 2.5 µM | GCase activity assay |

| Cellular Activity | 14% increase in GCase co-localization with lysosomes at 5 µM | N370S Gaucher patient fibroblasts |

| Cytotoxicity | No toxicity observed at 20 µM | N370S Gaucher patient fibroblasts |

Signaling and Trafficking Pathway

The following diagram illustrates the mechanism of action of this compound in rescuing mutant GCase.

In-Depth Technical Guide: Discovery and Synthesis of ML266, a Non-Inhibitory Chaperone of Glucocerebrosidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML266 is a small molecule that functions as a non-inhibitory chaperone for the enzyme glucocerebrosidase (GCase). Deficiencies in GCase activity, caused by mutations in the GBA1 gene, lead to the lysosomal storage disorder Gaucher disease and are a significant genetic risk factor for Parkinson's disease. This compound was identified through a high-throughput screening campaign and has been characterized as a promising therapeutic lead. Unlike many other GCase chaperones, this compound does not inhibit the enzyme's catalytic activity. Instead, it facilitates the correct folding and trafficking of mutant GCase from the endoplasmic reticulum to the lysosome, thereby restoring its function. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound.

Discovery of this compound

This compound was discovered through a high-throughput screening (HTS) campaign aimed at identifying small molecules that could act as chaperones for mutant GCase.[1] The primary challenge in this endeavor was to find compounds that could stabilize the enzyme and promote its proper folding and trafficking without inhibiting its enzymatic activity, a common drawback of previously identified chaperones.[1]

The screening effort identified two promising chemical series, exemplified by the probe compounds ML198 and this compound.[1] These compounds were found to facilitate the translocation of GCase to the lysosome in patient-derived fibroblasts.[1]

High-Throughput Screening Assay

While the specific details of the primary HTS assay have not been fully disclosed in publicly available literature, it was a cell-based assay that measured the translocation of GCase to the lysosome.[1][2] A common approach for such assays involves the use of high-content imaging to visualize the co-localization of GCase with a lysosomal marker, such as LAMP1.[3] An alternative method involves a luminescent reporter tag, such as the HiBiT peptide, attached to GCase to quantify protein stabilization.[2][4][5] A primary screen of 10,779 compounds from the NCATS bioactive collections identified 140 stabilizers of a mutant form of GCase.[2][5]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound (IUPAC Name: N-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-((4-bromo-3-((3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)amino)phenoxy)acetamide)) is not publicly available. However, the synthesis of similar pyrazole-containing compounds has been described in the literature, suggesting a multi-step synthetic route.[6][7][8] The general approach likely involves the synthesis of the substituted pyrazole core, followed by coupling with the phenoxyacetamide side chain.

Mechanism of Action

This compound acts as a pharmacological chaperone for GCase. In individuals with Gaucher disease, specific mutations in the GBA1 gene lead to misfolding of the GCase enzyme in the endoplasmic reticulum (ER).[1] This misfolded protein is recognized by the cell's quality control machinery and targeted for degradation via the proteasome pathway, preventing it from reaching the lysosome where it would normally function.[1]

This compound binds to the mutant GCase enzyme, stabilizing its conformation and allowing it to fold correctly.[9][10] This stabilized enzyme can then be trafficked from the ER to the Golgi apparatus and subsequently to the lysosome, a process mediated by the lysosomal integral membrane protein type-2 (LIMP-2).[9][10] Once in the lysosome, this compound dissociates from GCase, allowing the enzyme to hydrolyze its substrate, glucosylceramide, into glucose and ceramide.[9][10] A key advantage of this compound is that it does not inhibit the catalytic activity of GCase.[9]

Quantitative Data

The following table summarizes the available quantitative data for this compound and its activity.

| Parameter | Value/Result | Reference |

| IC50 (GCase inhibition) | 2.5 µM | [9][10] |

| EC50 (Chaperone Activity) | Not publicly available | |

| Cellular Chaperone Activity | At 5 µM, 15% of N370S Gaucher patient fibroblasts showed increased co-localization of GCase at the lysosome. | [1] |

| Selectivity | Inactive against β-glucosidase and β-galactosidase. | [1] |

| Microsomal Stability | Data not publicly available for this compound. The related probe ML198 showed promising microsomal stability. | [1] |

| Caco-2 Permeability | Data not publicly available for this compound. The related probe ML198 showed promising Caco-2 permeability. | [1] |

| Chemical Formula | C24H22BrN3O4 | [10] |

| Molecular Weight | 496.36 g/mol | [10] |

Experimental Protocols

In Vitro GCase Activity Assay

This protocol is adapted from publicly available methods for measuring GCase activity in cell lysates.[11]

Materials:

-

Cell lysate containing GCase

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Citrate-phosphate buffer (pH 5.4)

-

Stop buffer (e.g., 0.1 M glycine-NaOH, pH 10.7)

-

GCase inhibitor (e.g., conduritol B epoxide - CBE) for control

-

96-well black, clear-bottom plates

-

Fluorometer

Procedure:

-

Prepare cell lysates from control and experimental cells.

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a standardized amount of protein from each lysate. Include wells with a GCase inhibitor as a negative control.

-

Prepare the 4-MUG substrate solution in citrate-phosphate buffer.

-

Initiate the reaction by adding the 4-MUG solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Calculate GCase activity based on a 4-MU standard curve.

Cellular Chaperone Assay (GCase Translocation)

This protocol is based on immunofluorescence methods to visualize the translocation of GCase to the lysosome.[3][12]

Materials:

-

Patient-derived fibroblasts with a GBA1 mutation (e.g., N370S)

-

This compound

-

Cell culture medium and supplements

-

Glass coverslips or imaging plates

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking buffer (e.g., PBS with bovine serum albumin)

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed patient-derived fibroblasts on coverslips or in imaging plates and allow them to adhere.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 48-72 hours).

-

Fix the cells with PFA.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with primary antibodies against GCase and LAMP1.

-

Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips or image the plates using a fluorescence microscope.

-

Analyze the images to quantify the co-localization of GCase and LAMP1 signals, which indicates the translocation of GCase to the lysosome.

Signaling Pathway and Experimental Workflow Diagrams

GCase Trafficking and the Effect of this compound

Caption: Cellular trafficking pathway of GCase and the chaperone effect of this compound.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for the discovery and characterization of this compound.

References

- 1. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medkoo.com [medkoo.com]

- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 12. researchgate.net [researchgate.net]

ML266: A Non-Inhibitory Pharmacological Chaperone for Glucocerebrosidase in Gaucher Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gaucher disease, a lysosomal storage disorder instigated by mutations in the GBA1 gene, leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages. A significant portion of Gaucher disease-associated mutations cause GCase to misfold within the endoplasmic reticulum, leading to its premature degradation and failure to traffic to the lysosome. Pharmacological chaperones, small molecules that bind to and stabilize mutant proteins, represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of ML266, a novel, non-inhibitory pharmacological chaperone for GCase. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated cellular pathways and workflows.

Introduction to Pharmacological Chaperoning for Gaucher Disease

Gaucher disease is the most common lysosomal storage disorder, with clinical manifestations ranging from hepatosplenomegaly and skeletal abnormalities to severe neurological impairment. The underlying cause is a functional deficiency of the lysosomal enzyme glucocerebrosidase (GCase), which is responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Many mutations in the GBA1 gene result in the synthesis of GCase variants that, while potentially retaining catalytic activity, are misfolded and retained in the endoplasmic reticulum (ER). The cell's quality control machinery identifies these misfolded proteins and targets them for ER-associated degradation (ERAD) via the proteasome pathway.[2]

Pharmacological chaperones (PCs) are small molecules that can permeate cell membranes and bind to misfolded proteins in the ER. This binding stabilizes the protein's conformation, allowing it to pass through the ER quality control, traffic through the Golgi apparatus, and reach its final destination—in this case, the lysosome. A critical challenge in the development of PCs for enzymatic deficiencies has been that many are competitive inhibitors of the target enzyme. This necessitates a delicate balance to achieve sufficient chaperone activity in the neutral pH of the ER without significantly inhibiting enzymatic function in the acidic environment of the lysosome.[2]

This compound emerges as a significant advancement in this field as a non-inhibitory pharmacological chaperone of GCase. Identified through high-throughput screening, this compound promotes the proper folding and lysosomal translocation of mutant GCase without impeding its catalytic activity.[2] This characteristic offers a distinct therapeutic advantage, mitigating the risk of substrate accumulation due to enzyme inhibition.

This compound: Mechanism of Action

This compound acts as a molecular scaffold for misfolded GCase variants within the endoplasmic reticulum. By binding to the nascent or misfolded enzyme, it facilitates the adoption of a conformation that is recognized as properly folded by the ER's quality control system. This allows the stabilized GCase to be trafficked to the lysosome, where it can carry out its function of degrading glucosylceramide. A key feature of this compound is its non-inhibitory nature, meaning it does not block the active site of the enzyme, allowing the rescued GCase to be fully functional upon reaching the lysosome.[2][3]

Signaling Pathway: Sphingolipid Metabolism and GCase Function

Gaucher disease is fundamentally a disorder of sphingolipid metabolism. GCase is a key enzyme in the catabolic pathway of glycosphingolipids. The diagram below illustrates the central role of GCase in this pathway and the point of disruption in Gaucher disease.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound, providing key metrics for its activity and physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₂BrN₃O₄ | [4] |

| Molecular Weight | 496.36 g/mol | [4] |

| IC₅₀ (GCase Chaperone) | 2.5 µM | [2][4] |

| Assay | Cell Line | Concentration | Result | Source(s) |

| GCase Translocation | N370S Gaucher Patient Fibroblasts | 5 µM | 15% of cells showed increased co-localization of GCase in the lysosome. | [3] |

| Property | Result | Assay System | Source(s) |

| Aqueous Solubility | Good | In vitro | [3] |

| Permeability | Modest | Caco-2 assay | [3] |

| Metabolic Stability | Rapid clearance | Mouse liver microsomes | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a pharmacological chaperone for GCase.

GCase Activity Assay (using 4-MUG substrate)

This assay measures the enzymatic activity of GCase in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.[2]

-

Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) (Sigma, M3633).

-

Stop Buffer: 1 M Glycine, pH 12.5.

-

GCase inhibitor (control): Conduritol B epoxide (CBE) (Sigma, C5424).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm).

Procedure:

-

Prepare cell or tissue homogenates in a suitable lysis buffer.

-

Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add a defined amount of protein lysate (e.g., 10-50 µg) to each well.

-

For inhibitor control wells, add CBE to a final concentration that ensures complete inhibition of GCase. For test wells, add this compound at various concentrations. For vehicle control, add an equivalent volume of DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 1 hour, protected from light.

-

Stop the reaction by adding the Stop Buffer to each well.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate GCase activity by subtracting the fluorescence of the inhibitor control wells and normalizing to the protein concentration.

GCase Translocation Immunofluorescence Assay

This assay visualizes the subcellular localization of GCase to assess its trafficking to the lysosome.

Materials:

-

Patient-derived fibroblasts (e.g., with N370S mutation) cultured on glass coverslips.

-

This compound

-

Primary Antibodies:

-

Mouse anti-GCase monoclonal antibody.

-

Rabbit anti-LAMP1 polyclonal antibody (lysosomal marker).

-

-

Secondary Antibodies:

-

Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

Alexa Fluor 594-conjugated goat anti-rabbit IgG.

-

-

DAPI (nuclear stain).

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.1% Triton X-100 in PBS.

-

Blocking Solution: 5% normal goat serum in PBS.

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Seed patient fibroblasts on glass coverslips and culture overnight.

-

Treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 48-72 hours.[3]

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS and block with 5% normal goat serum for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a confocal microscope. Co-localization of GCase (green) and LAMP1 (red) signals will appear as yellow, indicating GCase presence in the lysosomes.[3][5]

Western Blot for GCase Protein Levels

This method is used to quantify the total amount of GCase protein in cells after treatment with this compound.

Materials:

-

Cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and blotting apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: Rabbit anti-GCase polyclonal antibody.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell lysates from cells treated with this compound or vehicle.

-

Determine protein concentration for each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to normalize for protein loading.

-

Quantify the band intensities to determine the relative change in GCase protein levels.[6]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the discovery and validation of a pharmacological chaperone like this compound, and the cellular mechanism of its action.

Conclusion

This compound represents a promising class of non-inhibitory pharmacological chaperones for the treatment of Gaucher disease. Its ability to rescue mutant GCase trafficking without compromising its enzymatic activity addresses a key challenge in the development of chaperone therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate this compound and similar molecules. Future studies should focus on comprehensive in vivo efficacy and safety profiling in relevant Gaucher disease models to translate the potential of this therapeutic approach into clinical reality.

References

- 1. Defining a Molecular Link between Parkinson and Gaucher Diseases - Jennifer Lee [grantome.com]

- 2. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 3. Discovery, SAR, and Biological Evaluation of Non-inhibitory Chaperones of Glucocerebrosidase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. researchgate.net [researchgate.net]

- 6. Decreased glucocerebrosidase activity in Gaucher disease parallels quantitative enzyme loss due to abnormal interaction with TCP1 and c-Cbl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Interactions of ML297 and ML266

An important introductory note: Initial analysis suggests a potential ambiguity in the query, as "ML266" and "ML297" are distinct compounds with different protein targets and mechanisms of action. This guide will provide a comprehensive overview of the more extensively characterized ML297 , a potent activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, which aligns well with the request for detailed signaling pathways and experimental data. A summary of the available information for This compound , a molecular chaperone of glucocerebrosidase (GCase), will also be provided.

ML297: A Selective Activator of GIRK1-Containing Potassium Channels

ML297 is a potent and selective small molecule agonist of G-protein-gated inwardly rectifying K+ (GIRK/Kir3) channels that contain the GIRK1 subunit.[1][2] Its discovery has provided a valuable tool for probing the physiological and pathophysiological relevance of these channels, which are key mediators of inhibitory neurotransmission in the brain and heart.

Quantitative Data Presentation

The following table summarizes the quantitative data for the interaction of ML297 with various GIRK channel subunit combinations.

| Compound | Target | Assay Type | Cell Line | Measured Value (EC50/IC50) | Reference |

| ML297 | GIRK1/2 | Thallium Flux | HEK293 | 160 nM (IC50) | [1][3] |

| ML297 | GIRK1/2 | Whole-cell Patch Clamp | HEK293 | 233 ± 38 nM (EC50) | [2][4] |

| ML297 | GIRK1/2 | Thallium Flux | HEK293 | 110 ± 13 nM (EC50) | [5] |

| ML297 | GIRK1/4 | Thallium Flux | HEK293 | 887 nM (IC50) | [1][3] |

| ML297 | GIRK1/4 | Thallium Flux | HEK293 | 1.2 ± 0.5 µM (EC50) | [5] |

| ML297 | GIRK1/3 | Thallium Flux | HEK293 | 914 nM (IC50) | [1][3] |

| ML297 | GIRK2 | Thallium Flux | HEK293 | No activity | [3] |

| ML297 | GIRK2/3 | Thallium Flux | HEK293 | No activity | [3][6] |

Signaling Pathway of ML297-Mediated GIRK Channel Activation

ML297 activates GIRK1-containing channels through a unique mechanism that is independent of G-protein signaling but dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4] The activation is conferred by the interaction of ML297 with two specific amino acid residues within the GIRK1 subunit: Phenylalanine 137 (F137) in the pore helix and Aspartate 173 (D173) in the second membrane-spanning domain.[5] This direct activation leads to an outward flow of K+ ions, resulting in hyperpolarization of the cell membrane and a decrease in cellular excitability.

Experimental Protocols

This protocol is adapted from methodologies used to characterize GIRK channel activators in HEK293 cells.[4]

Objective: To measure the effect of ML297 on GIRK channel currents.

Materials:

-

HEK293 cells transiently or stably expressing the desired GIRK channel subunits (e.g., GIRK1 and GIRK2).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes (3-5 MΩ).

-

Internal solution (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 1 EGTA, 3 Na2ATP, 0.4 NaGTP (pH 7.3 with KOH).

-

External solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose (pH 7.4 with NaOH).

-

ML297 stock solution in DMSO.

Procedure:

-

Culture HEK293 cells expressing the GIRK channels of interest on glass coverslips.

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette and fill with internal solution.

-

Approach a single cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) to elicit currents and establish a baseline recording.

-

Perfuse the cell with the external solution containing the desired concentration of ML297.

-

Record the current responses to ML297.

-

Wash out the compound with the external solution to observe the reversal of the effect.

-

Analyze the current-voltage relationship and the magnitude of the ML297-induced current.

This is a fluorescence-based functional assay suitable for high-throughput screening.[7][8]

Objective: To measure the activation of GIRK channels by ML297 through the influx of thallium ions.

Materials:

-

HEK293 cells stably expressing the GIRK channel subunits of interest.

-

Black-walled, clear-bottom 384-well microplates.

-

Fluorescent thallium-sensitive dye (e.g., Thallos-AM).

-

Assay buffer (e.g., Hanks Balanced Salt Solution - HBSS).

-

Thallium sulfate solution.

-

ML297 compound library.

-

Fluorescence plate reader.

Procedure:

-

Plate the HEK293 cells in the 384-well plates and incubate overnight.

-

Remove the culture medium and load the cells with the thallium-sensitive dye in assay buffer for approximately 1 hour at room temperature.

-

Wash the cells with assay buffer to remove excess dye.

-

Add ML297 at various concentrations to the wells.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add the thallium sulfate solution to all wells to initiate the influx.

-

Immediately begin kinetic fluorescence measurements.

-

The rate of fluorescence increase is proportional to the thallium influx through the activated GIRK channels.

-

Calculate the dose-response curve for ML297 based on the fluorescence signal.

Experimental Workflow Diagram

This compound: A Molecular Chaperone for Glucocerebrosidase (GCase)

This compound has been identified as a molecular chaperone for the enzyme glucocerebrosidase (GCase). It is being investigated for its potential therapeutic role in Gaucher disease, a lysosomal storage disorder caused by mutations in the GBA1 gene that lead to deficient GCase activity.

Quantitative Data Presentation

The available quantitative data for this compound is limited compared to ML297.

| Compound | Target | Assay Type | Measured Value (IC50) | Reference |

| This compound | Glucocerebrosidase (GCase) | Not specified | 2.5 µM | Not specified in provided context |

Mechanism of Action

This compound acts as a pharmacological chaperone. In Gaucher disease, many mutations in the GBA1 gene lead to misfolding of the GCase protein, which is then retained in the endoplasmic reticulum and targeted for degradation. This compound is thought to bind to the misfolded GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can then hydrolyze its substrate, glucosylceramide.

Experimental Protocols

This is a general protocol that can be used to assess the activity of GCase and could be adapted to characterize the effects of chaperones like this compound.[9][10][11]

Objective: To measure the enzymatic activity of GCase in cell lysates.

Materials:

-

Cell lysates containing GCase.

-

Fluorogenic GCase substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside, 4-MUG).

-

Assay buffer (e.g., citrate-phosphate buffer with sodium taurocholate).

-

Stop solution (e.g., glycine-carbonate buffer).

-

Fluorescence plate reader.

Procedure:

-

Prepare cell lysates from a relevant cell line (e.g., patient-derived fibroblasts).

-

Incubate the cell lysates with or without this compound for a specified period to allow for chaperone activity.

-

Add the 4-MUG substrate to initiate the enzymatic reaction.

-

Incubate at 37°C for a defined time.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (Excitation ~365 nm, Emission ~445 nm).

-

The fluorescence intensity is proportional to the GCase activity. An increase in fluorescence in the presence of this compound would indicate a successful chaperoning effect leading to higher functional enzyme levels.

References

- 1. ML 297 | Potassium Channel | TargetMol [targetmol.com]

- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 4. pnas.org [pnas.org]

- 5. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. AID 435014 - Measurement of GPCR-mediated thallium flux through GIRK channels: Dose-Response Testing - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

- 10. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]

In vitro characterization of ML266

An in-depth analysis of the in vitro characterization of ML266 reveals its role as a molecular chaperone for the enzyme glucocerebrosidase (GCase). This technical guide synthesizes the available data on this compound, detailing its mechanism of action, biochemical properties, and the methodologies used to characterize it. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in therapeutic agents for Gaucher disease.

Core Compound Summary: this compound

This compound has been identified as a chaperone for glucocerebrosidase (GCase), an enzyme implicated in Gaucher disease. Unlike inhibitors, this compound facilitates the proper folding and trafficking of mutant GCase to the lysosome, where it can perform its catalytic function.

Quantitative Data Summary

The publicly available quantitative data for this compound is limited. The key reported value is its half-maximal inhibitory concentration (IC50), which in the context of its function as a chaperone, likely refers to the concentration at which it provides 50% of its maximal chaperoning effect, not enzymatic inhibition.

| Parameter | Value | Source |

| IC50 | 2.5 µM | [1][2] |

| Molecular Formula | C24H22BrN3O4 | [2] |

| Molecular Weight | 496.36 g/mol | [2] |

Mechanism of Action

This compound functions as a pharmacological chaperone. In Gaucher disease, mutations in the GBA1 gene lead to misfolded GCase that is retained in the endoplasmic reticulum (ER) and targeted for degradation. This compound binds to the misfolded GCase, stabilizing its conformation and allowing it to pass the ER quality control system. The correctly folded GCase, complexed with this compound, is then trafficked to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, leaving the active GCase to hydrolyze its substrate, glucocerebroside.[1]

References

The Role of GBA2 Inhibition in Lysosomal Storage Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of β-glucosidase 2 (GBA2) inhibition as a therapeutic strategy for lysosomal storage disorders (LSDs), with a particular focus on Gaucher disease. While the initial query referenced ML266, a glucocerebrosidase (GCase) chaperone, the core of this guide will center on the more clinically and mechanistically pertinent area of GBA2 inhibition, exemplified by the well-characterized inhibitor, N-butyldeoxynojirimycin (miglustat).

Executive Summary

Gaucher disease, the most common lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme acid β-glucosidase (GBA1) and the subsequent accumulation of its substrate, glucosylceramide (GlcCer). While enzyme replacement therapy is a standard of care, its efficacy is limited in certain patient populations and it does not address neurological manifestations. An alternative therapeutic avenue is substrate reduction therapy, which aims to decrease the biosynthesis of GlcCer. A key enzyme in the non-lysosomal pathway of GlcCer metabolism is GBA2. Inhibition of GBA2 presents a complex but promising therapeutic strategy. This guide will detail the mechanism of action of GBA2 inhibitors, present quantitative data on their efficacy, provide detailed experimental protocols for their evaluation, and visualize the key signaling pathways and drug discovery workflows.

The Role of GBA2 in Glucosylceramide Metabolism

GBA2 is a non-lysosomal β-glucosidase that, like GBA1, hydrolyzes GlcCer to glucose and ceramide. However, GBA2 is located at the endoplasmic reticulum and Golgi apparatus, distinct from the lysosomal localization of GBA1.[1] In the context of Gaucher disease, where lysosomal GBA1 activity is deficient, the role of GBA2 becomes particularly significant. It has been shown that GBA2 activity can be upregulated in GBA1-deficient conditions, potentially as a compensatory mechanism.[2] However, the breakdown of GlcCer by GBA2 also produces sphingosine, which can have cytotoxic effects.[3][4] Therefore, inhibiting GBA2 has been explored as a therapeutic strategy to modulate the levels of these bioactive lipids.

Quantitative Data on GBA2 Inhibitors

The inhibitory potency of various compounds against GBA2 and related enzymes is crucial for understanding their therapeutic potential and selectivity. The following table summarizes key quantitative data for prominent GBA2 inhibitors.

| Compound | Target | IC50 | Ki | Organism/System | Reference(s) |

| Miglustat (N-butyldeoxynojirimycin) | GBA2 | 81 µM | - | Rat recombinant | [1] |

| GCS | 32 µM | - | Rat recombinant | [1] | |

| GBA1 | >1000 µM | - | Human recombinant | [5] | |

| AMP-DNM | GBA2 | ~1 nM | - | - | [6] |

| GBA1 | - | - | - | ||

| GCS | - | - | - | ||

| N-nonyl-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol | GBA2 | - | 43 nM | - | [4][5] |

| GBA1 | - | <<14 nM | - | [4][5] | |

| N-(1-(pentyloxy)methyl)adamantan-1-yl)-1,2,3-triol | GBA2 | - | 14 nM | - | [4][5] |

| GBA1 | - | ~16 nM | - | [4][5] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; GCS: Glucosylceramide synthase; GBA1: Acid β-glucosidase (lysosomal); GBA2: β-glucosidase 2 (non-lysosomal); AMP-DNM: N-adamantan-1-yl-methoxy-pentyl-deoxynojirimycin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of GBA2 inhibitors.

GBA2 Activity Assay using 4-Methylumbelliferyl-β-D-Glucopyranoside (4-MUG)

This assay measures the enzymatic activity of GBA2 by quantifying the fluorescence of 4-methylumbelliferone (4-MU) produced from the hydrolysis of the fluorogenic substrate 4-MUG.[2][7]

Materials:

-

Cell or tissue lysates

-

4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer: 100 mM Citrate-phosphate buffer, pH 5.8

-

Stop buffer: 1 M Glycine-NaOH, pH 10.7

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in a suitable lysis buffer and determine the protein concentration.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

X µL of cell/tissue lysate (typically 5-20 µg of protein)

-

(50 - X) µL of Assay Buffer

-

-

Inhibitor Addition (Optional): To distinguish GBA2 activity from GBA1, pre-incubate lysates with a GBA1-specific inhibitor like conduritol B epoxide (CBE) at a final concentration of 1 mM for 30 minutes at 37°C.

-

Initiate Reaction: Add 50 µL of 2 mM 4-MUG solution (in Assay Buffer) to each well to achieve a final concentration of 1 mM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop Reaction: Add 100 µL of Stop Buffer to each well.

-

Fluorescence Measurement: Read the fluorescence on a plate reader.

-

Data Analysis: Calculate the amount of 4-MU produced using a standard curve. Express GBA2 activity as pmol of 4-MU/mg of protein/hour.

Cellular Glucosylceramide Accumulation Assay

This method quantifies the intracellular accumulation of GlcCer in response to GBA2 inhibition using fluorescently labeled ceramide.[8]

Materials:

-

Cultured cells (e.g., fibroblasts, neuronal cells)

-

N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD-C6-ceramide)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Chloroform/methanol (2:1, v/v)

-

High-performance thin-layer chromatography (HPTLC) plates

-

HPTLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

-

Fluorescence scanner or imager

Procedure:

-

Cell Treatment: Plate cells and treat with the GBA2 inhibitor of interest for a specified duration.

-

Labeling: Add NBD-C6-ceramide to the culture medium at a final concentration of 1-5 µM and incubate for 2-4 hours at 37°C.

-

Cell Harvest: Wash cells twice with ice-cold PBS and harvest by scraping.

-

Lipid Extraction: Extract total lipids from the cell pellet using the chloroform/methanol mixture.

-

HPTLC Analysis: Spot the lipid extracts onto an HPTLC plate and develop the chromatogram using the appropriate solvent system.

-

Visualization and Quantification: Visualize the fluorescent lipid spots (NBD-C6-ceramide and NBD-C6-glucosylceramide) using a fluorescence scanner. Quantify the intensity of the spots to determine the relative amount of GlcCer accumulation.

Signaling Pathways and Experimental Workflows

The inhibition of GBA2 has significant implications for cellular signaling, primarily through the modulation of sphingolipid metabolism.

Sphingosine-Mediated Feedback Inhibition of GBA2

A key signaling pathway involving GBA2 is a negative feedback loop mediated by its product, sphingosine. In Gaucher disease, the accumulation of GlcCer leads to its increased breakdown by GBA2, resulting in elevated cytosolic sphingosine. High levels of sphingosine can then allosterically inhibit GBA2 activity, representing a self-regulatory mechanism to prevent excessive sphingosine-induced cytotoxicity.[3][4]

References

- 1. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical response to substrate reduction therapy versus enzyme replacement therapy in Gaucher disease type 1 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine-1-phosphate signaling regulates the ability of Müller glia to become neurogenic, proliferating progenitor-like cells [elifesciences.org]

- 7. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of ML266 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML266 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). GPR55 has emerged as a novel cannabinoid receptor, distinct from the classical CB1 and CB2 receptors, and is implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2] Its expression has been identified in numerous brain regions, including the hippocampus and dorsal root ganglia, on both neurons and glial cells.[1][3] Activation of GPR55 by its putative endogenous ligand, L-α-lysophosphatidylinositol (LPI), triggers intracellular signaling cascades that modulate neuronal excitability, neurotransmitter release, and neuroinflammation.[4][5]

These application notes provide a comprehensive guide for utilizing this compound to investigate the role of GPR55 in primary neuron cultures. The protocols outlined below cover antagonist preparation, experimental design for assessing neuronal viability and signaling, and include key quantitative data for reference.

Mechanism of Action: GPR55 Signaling

GPR55 is a G protein-coupled receptor that primarily signals through Gαq and Gα12/13 proteins.[2][6] Upon activation by an agonist like LPI, GPR55 initiates a downstream cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores.[1][4] Concurrently, GPR55 activation stimulates the RhoA pathway, which is involved in cytoskeletal dynamics, and can also lead to the phosphorylation of the extracellular signal-regulated kinase (ERK), a key protein in cell proliferation and differentiation.[3][6]

This compound acts as a competitive antagonist, binding to the GPR55 receptor and preventing the binding of agonists, thereby inhibiting the initiation of these downstream signaling events.

Caption: GPR55 signaling pathway and the inhibitory action of this compound.

Data Presentation: GPR55 Antagonists

The following table summarizes quantitative data for this compound and other commonly used GPR55 antagonists. It is important to note that the optimal concentration for any given experiment in primary neurons should be determined empirically through dose-response studies.

| Compound | Type | Target | Reported Concentration / IC₅₀ | Cell Type / Assay | Reference |

| This compound | Antagonist | GPR55 | Not specified in primary neurons, requires empirical determination | - | - |

| ML193 | Antagonist | GPR55 | 5 µM (used for treatment) | Human Neural Stem Cells | [7] |

| CID16020046 | Antagonist | GPR55 | Used to block LPI-induced effects | Primary Rat Cortical Neurons | [5] |

| KLS-13019 | Antagonist | GPR55 | IC₅₀ ≈ 300 nM | Rat Dorsal Root Ganglion Neurons | [8] |

| Cannabidiol (CBD) | Antagonist | GPR55 | 300 nM (used for treatment) | Primary Cortical Neurons | [3][4] |

Experimental Protocols

Protocol 1: Preparation and Application of this compound Stock Solution

-

Reconstitution: this compound is typically a solid. Reconstitute the compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Briefly vortex to ensure it is fully dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in pre-warmed, serum-free neuronal culture medium to achieve the desired final concentrations.

-

Note: The final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

-

Application: Remove the existing medium from the primary neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control. Incubate for the desired period (e.g., 30 minutes pre-treatment before adding an agonist).

Protocol 2: Primary Neuron Culture (General Overview)

This protocol provides a general workflow for establishing primary cortical or hippocampal neuron cultures from embryonic rodents.[9][10][11]

-

Preparation: Coat culture plates or glass coverslips with an attachment factor such as Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL) overnight.[12]

-

Dissection: Euthanize a timed-pregnant rodent (e.g., E18 mouse or rat) according to approved institutional guidelines. Dissect the embryos and isolate the desired brain region (e.g., cortex or hippocampus) in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and enzymatically digest it (e.g., with trypsin or papain) to break down the extracellular matrix.

-

Trituration: Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette or a series of serological pipettes to obtain a single-cell suspension.[9]

-

Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 200,000 cells/well in a 24-well plate) in an appropriate attachment medium.

-

Maintenance: After a few hours to allow for cell attachment, replace the attachment medium with a maintenance medium (e.g., Neurobasal medium supplemented with B-27). Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Perform partial media changes every 2-3 days. Cultures are typically ready for experimental use between 7 and 14 days in vitro (DIV).[13]

Protocol 3: Assessment of Neuronal Viability

This protocol describes how to assess the effect of this compound on neuronal viability, either alone or in the context of a neurotoxic challenge.

Caption: Experimental workflow for assessing neuronal viability.

-

Cell Plating: Plate primary neurons in 96-well plates and culture until they reach the desired maturity (e.g., DIV 7-10).

-

Treatment: Prepare treatment media containing:

-

Vehicle control (DMSO)

-

This compound at various concentrations (e.g., 100 nM to 25 µM)

-

A known neurotoxin (e.g., glutamate or H₂O₂), if assessing neuroprotective effects.[14]

-

This compound pre-treatment followed by the neurotoxin.

-

-

Incubation: Replace the culture medium with the treatment media and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.

-

AlamarBlue™ (Resazurin) Assay: Add the AlamarBlue™ reagent directly to the culture medium and incubate for 1-4 hours. Measure fluorescence (Ex/Em ~560/590 nm). This method is non-toxic and allows for repeated measurements over time.[8]

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine any potential cytotoxicity of this compound or its protective effects against a given insult.

Protocol 4: Validating GPR55 Antagonism by this compound

This protocol validates that this compound effectively blocks GPR55 signaling in primary neurons, for example, by measuring agonist-induced intracellular calcium mobilization.

Caption: Logic for validating the antagonist activity of this compound.

-

Cell Preparation: Culture primary neurons on glass-bottom dishes suitable for microscopy.

-

Calcium Indicator Loading: Load the neurons with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation period.

-

Pre-treatment: After loading, wash the cells and replace the medium with a recording buffer. Treat one group of cells with this compound (e.g., 5-10 µM) and another with a vehicle control for 20-30 minutes prior to the experiment.

-

Live-Cell Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging.

-

Agonist Stimulation: Obtain a baseline fluorescence reading for several minutes. Then, perfuse the cells with a GPR55 agonist, such as LPI (e.g., 1-10 µM), and record the change in fluorescence intensity over time.[5]

-

Data Analysis: Quantify the change in fluorescence (ΔF/F₀) for each condition. A successful antagonism is demonstrated if the LPI-induced calcium transient observed in vehicle-treated cells is significantly reduced or abolished in the cells pre-treated with this compound.[1] Similar principles can be applied to measure other downstream readouts, such as ERK phosphorylation via Western blot or immunocytochemistry.[3]

References

- 1. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eneuro.org [eneuro.org]

- 4. pnas.org [pnas.org]

- 5. physoc.org [physoc.org]

- 6. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory properties of KLS-13019: a novel GPR55 antagonist for dorsal root ganglion and hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.yanyin.tech [static.yanyin.tech]

- 10. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. worthington-biochem.com [worthington-biochem.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Cannabinoid-profiled agents improve cell survival via reduction of oxidative stress and inflammation, and Nrf2 activation in a toxic model combining hyperglycemia+Aβ1–42 peptide in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protective Effects of Cannabidiol (CBD) against Qxidative Stress, but Not Excitotoxic-Related Neuronal Cell Damage-An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML266 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML266 is a non-inhibitory pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1] In certain lysosomal storage disorders, such as Gaucher disease, mutations in the GBA1 gene lead to misfolding of the GCase enzyme. This misfolded protein is prematurely degraded by the endoplasmic-reticulum-associated protein degradation (ERAD) pathway and fails to traffic to the lysosome, resulting in the accumulation of its substrate, glucosylceramide. This compound has been identified as a promising therapeutic candidate that binds to mutant GCase, stabilizing its conformation and facilitating its transport to the lysosome, where it can exert its enzymatic function.[1]

These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for its potential use in mouse models of Gaucher disease and other GBA1-related synucleinopathies.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone, a small molecule that assists in the proper folding of a mutated protein. Unlike some other chaperones that are competitive inhibitors of the enzyme they target, this compound is non-inhibitory.[1] This is a significant advantage as it does not interfere with the catalytic activity of the correctly folded and trafficked GCase. The primary mechanism involves this compound binding to the misfolded GCase enzyme in the endoplasmic reticulum (ER), which stabilizes the protein and allows it to pass the ER quality control system. The stabilized GCase can then be trafficked to the lysosome via the LIMP-2 pathway, where it is activated by Saposin C to hydrolyze glucosylceramide.

GCase Signaling and Trafficking Pathway

The trafficking of GCase from its synthesis in the endoplasmic reticulum to its final destination in the lysosome is a critical process for its function.

Quantitative Data: Dosage and Administration in Mouse Models

As of the latest available information, there are no published in vivo studies detailing the specific dosage and administration of this compound in mouse models. However, data from studies on other GCase chaperones and inhibitors can provide a valuable reference for experimental design.

Table 1: In Vivo Dosage of a GCase Chaperone (Reference Compound)

| Compound | Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Isofagomine (AT2101) | Thy1-aSyn (synucleinopathy model) | Not specified, but resulted in 1.3-1.8 fold increase in GCase activity in the brain | Oral | 4 months | Improved motor and non-motor function, reduced neuroinflammation. | [2][3] |

| Isofagomine | Neuronopathic Gaucher Disease Model (4L;C*) | 20 mg/kg/day or 600 mg/kg/day | Oral | Lifespan of mice | Extended lifespan, increased GCase activity in brain and visceral tissues. | [4] |

Table 2: In Vivo Dosage of a GCase Inhibitor (Reference Compound)

| Compound | Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| Conduritol-β-epoxide (CBE) | Wild-type | 50 mg/kg | Not specified | 28 days | ~50% reduction in GCase activity, neuroinflammation. | [5] |

| Conduritol-β-epoxide (CBE) | Wild-type | 100 mg/kg | Intraperitoneal injection | 28 days | ~90% reduction in GCase activity, accumulation of GCase substrates, α-synuclein aggregation. | [5][6] |

Experimental Protocols

While a specific protocol for this compound is not available, the following protocols for the administration of a GCase chaperone (Isofagomine) and a GCase inhibitor (CBE) in mice can be adapted for initial studies with this compound, with the understanding that dose-finding studies will be necessary.

Protocol 1: Oral Administration of a GCase Chaperone (Reference: Isofagomine)

This protocol is based on studies with the GCase chaperone isofagomine and can serve as a starting point for designing oral administration studies for this compound.

1. Materials:

-

This compound (or other test compound)

-

Vehicle (e.g., sterile water, or a palatable vehicle like sweetened condensed milk for voluntary administration)

-

Oral gavage needles (for forced administration)

-

Pipettes and sterile tubes for solution preparation

-

Mouse model of Gaucher disease or synucleinopathy (e.g., GBA1 knock-in models)

2. Procedure:

-

Preparation of Dosing Solution:

-

Based on the desired dose (e.g., starting with a range informed by isofagomine studies, such as 20-600 mg/kg/day), calculate the required amount of this compound.

-

Dissolve the calculated amount of this compound in the chosen vehicle to achieve the final desired concentration for dosing. Ensure the solution is homogenous.

-

-

Administration:

-

Forced Oral Gavage:

-

Accurately weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse.

-

Insert the oral gavage needle carefully into the esophagus and administer the calculated volume of the solution.

-

-

Voluntary Oral Administration:

-

Habituate the mice to the palatable vehicle for several days before introducing the drug.

-

Mix the calculated dose of this compound with the palatable vehicle.

-

Provide the medicated vehicle to individually housed mice and monitor consumption to ensure the full dose is ingested.

-

-

-

Dosing Schedule:

-

Administer the compound daily for the duration of the study (e.g., 4 months as in the isofagomine study).

-

-

Monitoring and Analysis:

-

Monitor the mice for changes in motor function, weight, and overall health.

-

At the end of the study, collect tissues (brain, liver, spleen) for analysis of GCase activity, substrate levels, and histopathology.

-

Workflow for Oral Administration of a GCase Chaperone

Protocol 2: Intraperitoneal Injection of a GCase Inhibitor (Reference: CBE)

This protocol is based on studies with the GCase inhibitor CBE and can be adapted for intraperitoneal administration of test compounds targeting GCase.

1. Materials:

-

Conduritol-β-epoxide (CBE) or other test compound

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile syringes and needles (e.g., 27-gauge)

-

Mouse model

2. Procedure:

-

Preparation of Dosing Solution:

-

Dissolve CBE in sterile saline to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).

-

-

Administration:

-

Weigh the mouse to calculate the exact volume to be injected.

-

Restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.

-

Gently aspirate to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the calculated volume.

-

-

Dosing Schedule:

-

Administer the injection daily for the specified duration (e.g., 28 days).

-

-

Monitoring and Analysis:

-

Observe the mice for any adverse reactions at the injection site and for changes in behavior.

-

Workflow for Intraperitoneal Injection

Conclusion

This compound represents a promising non-inhibitory chaperone for GCase with potential therapeutic applications in Gaucher disease and related disorders. While in vivo data for this compound is currently lacking, the provided protocols for other GCase-modulating compounds in mouse models offer a solid foundation for initiating preclinical studies. Careful dose-escalation and pharmacokinetic studies will be essential to determine the optimal dosage and administration regimen for this compound in vivo. The diagrams and tables presented in these notes are intended to facilitate the design and execution of such studies.

References